molecular formula C27H26N2O2 B12158664 (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B12158664
M. Wt: 410.5 g/mol
InChI Key: VIEVYLBKXRYJIY-PTGBLXJZSA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one is a complex organic molecule that features a benzoxazole ring, a diethylamino group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the condensation of o-aminophenol with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.

    Aldol Condensation: The benzoxazole derivative is then subjected to an aldol condensation with 4-(diethylamino)benzaldehyde and 4-methylacetophenone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoxazole or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers study these derivatives to understand their mechanisms of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or dyes. Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism by which (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The diethylamino group can enhance its ability to cross cell membranes, while the benzoxazole ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-en-1-one: Lacks the diethylamino and methylphenyl groups, resulting in different chemical and biological properties.

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with dimethylamino instead of diethylamino, which can affect its reactivity and biological activity.

Uniqueness

The presence of both the diethylamino and methylphenyl groups in (2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one imparts unique electronic and steric properties, making it distinct from other similar compounds. These features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C27H26N2O2/c1-4-29(5-2)22-16-12-20(13-17-22)18-23(26(30)21-14-10-19(3)11-15-21)27-28-24-8-6-7-9-25(24)31-27/h6-18H,4-5H2,1-3H3/b23-18+

InChI Key

VIEVYLBKXRYJIY-PTGBLXJZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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